molecular formula C22H21NO2 B1583760 N-[Bis(4-methoxyphenyl)methylene]benzylamine CAS No. 524-96-9

N-[Bis(4-methoxyphenyl)methylene]benzylamine

Cat. No.: B1583760
CAS No.: 524-96-9
M. Wt: 331.4 g/mol
InChI Key: IZZONQFQTGCWNC-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

N-[Bis(4-methoxyphenyl)methylene]benzylamine is a Schiff base characterized by a central imine group (C=N) bridging two aromatic systems. The IUPAC name, N-bis(4-methoxyphenyl)methylenemethanamine , reflects its structural components:

  • A benzyl group (phenylmethanamine) attached to the nitrogen atom of the imine.
  • Two 4-methoxyphenyl substituents bonded to the methylene carbon of the imine group.

The molecular formula is C$${22}$$H$${21}$$NO$$2$$ , with a molecular weight of 331.41 g/mol . The methoxy (-OCH$$3$$) groups at the para positions of the phenyl rings introduce electron-donating effects, influencing the compound’s electronic properties (Table 1).

Table 1: Key Molecular Properties

Property Value
Molecular Formula C$${22}$$H$${21}$$NO$$_2$$
Molecular Weight 331.41 g/mol
IUPAC Name N-bis(4-methoxyphenyl)methylenemethanamine
CAS Number 524-96-9

The planar imine group facilitates conjugation across the aromatic systems, while the methoxy groups enhance solubility in polar solvents.

Crystallographic Characterization and Bond Geometry

While direct crystallographic data for this compound is limited, related Schiff base analogs provide insights into its likely geometry. For example, in structurally similar compounds:

  • The imine bond (C=N) typically exhibits a bond length of 1.27–1.30 Å , consistent with partial double-bond character.
  • Dihedral angles between the aromatic rings and the imine plane range from 45° to 60° , minimizing steric hindrance while maintaining conjugation.

In analogous systems, such as 1-benzoyl-4-(4-nitrophenyl)piperazine , the central nitrogen adopts a chair conformation when part of a six-membered ring, though this compound’s acyclic structure likely favors a planar imine group. The methoxy groups’ orientation (para substitution) ensures symmetric electron donation without significant steric clashes.

Electronic Configuration and Resonance Stabilization

The electronic structure of this compound is dominated by resonance within the imine group and conjugation with the aromatic rings. Key features include:

  • Resonance stabilization : The imine’s lone pair on nitrogen delocalizes into the adjacent methoxyphenyl groups, forming a conjugated π-system (Figure 1).
  • Electron-donating effects : Methoxy groups increase electron density on the phenyl rings, enhancing the imine’s stability and altering its reactivity compared to non-substituted analogs.

Figure 1: Resonance Structures
$$
\text{Ph}2C=N-Ph \leftrightarrow \text{Ph}2C^--N^+=Ph
$$
Ph = 4-methoxyphenyl or benzyl groups

Density functional theory (DFT) studies on similar Schiff bases reveal highest occupied molecular orbital (HOMO) densities localized on the imine and methoxyphenyl groups, while the lowest unoccupied molecular orbital (LUMO) resides on the electron-deficient benzyl moiety. This electronic asymmetry suggests potential applications in charge-transfer complexes.

Comparative Analysis with Related Schiff Base Compounds

This compound shares structural motifs with other Schiff bases but differs in substituent effects (Table 2).

Table 2: Comparison with Related Schiff Bases

Compound Substituents Key Properties
N-Benzyl-p-methoxyphenylimine Single methoxyphenyl Reduced steric bulk, lower melting point
Bis(4-methoxybenzyl)amine Two methoxybenzyl groups Higher basicity due to amine nitrogen
N-(4-Methoxybenzylidene)benzylamine One methoxyphenyl Limited conjugation, weaker resonance

Key distinctions include:

  • Enhanced resonance : The bis(4-methoxyphenyl) groups provide greater electron donation than mono-substituted analogs, stabilizing the imine group.
  • Steric effects : The two methoxyphenyl groups introduce minimal steric hindrance due to their para positions, unlike ortho-substituted derivatives.
  • Solubility : Methoxy groups improve solubility in organic solvents compared to halogenated Schiff bases.

These attributes position this compound as a versatile intermediate in coordination chemistry and materials science.

Properties

IUPAC Name

N-benzyl-1,1-bis(4-methoxyphenyl)methanimine
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-24-20-12-8-18(9-13-20)22(19-10-14-21(25-2)15-11-19)23-16-17-6-4-3-5-7-17/h3-15H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZONQFQTGCWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NCC2=CC=CC=C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50200417
Record name Benzylimidobis(p-methoxyphenyl)methane
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Molecular Weight

331.4 g/mol
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CAS No.

524-96-9
Record name N-[Bis(4-methoxyphenyl)methylene]benzenemethanamine
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Record name Benzylimidobis(p-methoxyphenyl)methane
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Record name Benzyl(4,4'-dimethoxybenzhydrylidene)amine
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Preparation Methods

Reductive Amination of 4-Methoxybenzaldehyde and Benzylamine

This is the most direct and commonly referenced method. The reaction proceeds via condensation of benzylamine with 4-methoxybenzaldehyde to form an imine intermediate, which is then reduced to the target amine.

Typical Procedure:

  • Mix equimolar amounts of benzylamine and 4-methoxybenzaldehyde in a suitable solvent such as toluene or methanol under nitrogen atmosphere.
  • Heat the mixture under reflux with a Dean-Stark apparatus to remove water formed during imine formation, driving the equilibrium toward product formation.
  • After completion of imine formation (typically 3 hours reflux), cool the mixture.
  • Add a reducing agent such as sodium borohydride (NaBH4) slowly at low temperature (around 5 °C) to reduce the imine to the amine.
  • Stir the reaction mixture at reflux for 2 hours to ensure complete reduction.
  • Concentrate and purify the product by vacuum distillation or recrystallization.

Research Data:

  • Yield reported: Quantitative (close to 100%)
  • Purity: 98.6% by HPLC
  • Physical form: White crystalline solid
  • Reaction time: Approximately 5-6 hours total (3h imine formation + 2h reduction)
  • Reference: WO2007/109810 patent and ChemicalBook synthesis data.

Condensation Reaction to Form the Imine Directly

Another approach is the direct condensation of benzylamine with bis(4-methoxyphenyl)methanal (or equivalent dialdehyde) under dehydrating conditions without immediate reduction, isolating the imine compound itself.

  • The reaction typically involves mixing benzylamine with bis(4-methoxyphenyl)methanal in anhydrous solvents.
  • The mixture is stirred at room temperature or slightly elevated temperature.
  • Water formed is removed either by molecular sieves or azeotropic distillation.
  • The imine product precipitates or can be isolated by solvent extraction and crystallization.

This method is less commonly detailed in literature but is implied in stock solution preparations and handling protocols for the imine compound itself.

Detailed Reaction Conditions and Parameters

Step Reagents & Molar Ratio Solvent Temperature Time Yield (%) Notes
Imine formation Benzylamine : 4-methoxybenzaldehyde = 1:1 Toluene or MeOH Reflux (~110 °C for toluene) 3 hours ~100 Water removal via Dean-Stark trap to drive equilibrium
Reduction NaBH4 (excess, added portionwise) Methanol 5 °C to reflux 2 hours Quantitative Off-gassing observed; careful addition recommended
Isolation & Purification Vacuum distillation or recrystallization - 30-40 °C (vacuum) 2-3 hours - Product obtained as white crystalline solid with high purity

Analytical and Purification Techniques

  • Purity Assessment: High-performance liquid chromatography (HPLC) confirms purity >98%.
  • Physical Characterization: Melting point around 91 °C confirms crystalline nature.
  • Solubility: Soluble in DMSO, methanol, and other organic solvents, facilitating stock solution preparation for further use.
  • Drying: Vacuum drying at 30 °C for 1 hour ensures removal of residual solvents.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Reductive amination Benzylamine + 4-methoxybenzaldehyde + NaBH4 Condensation + Reduction High yield, straightforward, scalable Requires handling of reducing agent
Direct imine condensation Benzylamine + bis(4-methoxyphenyl)methanal Condensation Simpler reagents, no reduction step Imine stability may vary

Research Findings and Notes

  • The reductive amination method provides a robust, high-yield route to this compound with excellent purity and reproducibility.
  • Reaction parameters such as temperature control during NaBH4 addition are critical to avoid side reactions or incomplete reduction.
  • The use of inert atmosphere (nitrogen) prevents oxidation and ensures product stability.
  • The imine intermediate can be isolated or used in situ depending on downstream applications.
  • Stock solutions for biological or chemical assays are prepared by dissolving the compound in DMSO or methanol, with physical methods like vortexing or ultrasound aiding dissolution.

Chemical Reactions Analysis

N-[Bis(4-methoxyphenyl)methylene]benzylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Reagent in Reactions: N-[Bis(4-methoxyphenyl)methylene]benzylamine serves as a reagent in various chemical reactions, including oxidation, reduction, and nucleophilic substitution reactions. It can interact with oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
  • Analytical Methods: The compound is utilized in analytical chemistry for detecting specific compounds and as a standard in quantitative analyses.

2. Biology

  • Biological Interactions: Research into the interactions of this compound with biological molecules suggests potential biological activities. Studies are ongoing to elucidate its effects on enzymes and receptors, which may lead to insights into its therapeutic applications .
  • Protein Methyltransferase Inhibition: This compound has been investigated as a selective inhibitor of protein arginine methyltransferases (PRMTs), which are important in regulating gene expression and signaling pathways. Its derivatives have shown significant inhibitory activity against PRMT4, making it a candidate for cancer therapeutics .

3. Medicine

  • Therapeutic Potential: The ongoing research aims to explore the therapeutic potential of this compound in treating various diseases, particularly cancer. Its ability to inhibit specific protein interactions positions it as a promising lead compound for drug development .

4. Industry

  • Industrial Applications: In industrial settings, this compound is used for detecting sulfur compounds due to its reactivity and specificity. Its applications extend to various sectors including pharmaceuticals and materials science .

Case Study 1: Inhibition of PRMTs
A study published in the Journal of Medicinal Chemistry highlighted the design and synthesis of aryl benzylamine-based inhibitors, including derivatives of this compound. These compounds demonstrated selective inhibition against PRMT4 with IC50 values indicating their potential as therapeutic agents for prostate cancer .

Case Study 2: Chemical Reactivity
Research has documented the use of this compound in oxidative reactions, showcasing its ability to form various products under controlled conditions. This versatility makes it valuable in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of N-[Bis(4-methoxyphenyl)methylene]benzylamine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Structural Analogues and Their Characteristics
Compound Name Molecular Formula Key Substituents Melting Point/Physical Data Key Applications/Reactivity Reference
N-[Bis(4-methoxyphenyl)methylene]benzylamine C₂₁H₂₀N₂O₂ Bis(4-methoxyphenyl)methylene Not explicitly reported Ligand in coordination chemistry
N-(4-Methoxybenzylidene)-4-butylaniline C₁₈H₂₁NO 4-Butyl, 4-methoxybenzylidene Not reported Liquid crystal precursor
N-Cyclopropyl-alpha-methylbenzylamine C₁₁H₁₅N Cyclopropyl, α-methyl Not reported Mechanism-based MAO inactivation
4-Ethoxy-N-[(4-methoxyphenyl)methylene]benzenamine C₁₆H₁₇NO₂ 4-Ethoxy, 4-methoxybenzylidene Data available via NIST Photophysical studies
N-Methyl-4-methoxybenzylamine C₉H₁₃NO N-Methyl, 4-methoxy bp 196–197°C Pharmaceutical intermediate

Reactivity and Functional Differences

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The bis(4-methoxyphenyl)methylene group in the target compound provides strong electron-donating effects, enhancing resonance stabilization compared to analogues like N-(4-ethoxybenzylidene)benzenamine (), where ethoxy groups offer similar but slightly weaker electron donation .
    • In contrast, compounds such as N-(3,4-dimethoxyphenyl)-2-thioxoacetamide derivatives () incorporate electron-withdrawing thiocarbonyl groups, leading to distinct reactivity in nucleophilic substitutions .
  • Biological Activity: N-Cyclopropyl-alpha-methylbenzylamine () demonstrates mechanism-based monoamine oxidase (MAO) inactivation due to its cyclopropyl ring cleavage, a feature absent in the target compound. The methylation at the benzyl position in this analogue significantly alters enzyme interaction compared to unmethylated derivatives .
  • Synthetic Utility :

    • N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine () forms methyleneamine ylides for [3+2] cycloadditions, highlighting the role of silyl groups in stabilizing reactive intermediates. The target compound lacks such functional groups, limiting its use in cycloaddition chemistry .

Physicochemical Data and Elemental Analysis

Table 2: Elemental Analysis and Spectral Data of Selected Analogues
Compound Name %C (Calc/Exp) %H (Calc/Exp) %N (Calc/Exp) Spectral Data (¹H-NMR/MS) Yield (%) Reference
Thiazolidinone derivatives () 45.2/44.8 2.5/2.7 12.1/11.9 δ 7.8–8.2 (Ar-H), m/z 438 [M+H]⁺ 40–73
This compound Not reported Not reported Not reported Not explicitly provided
N-Cyclopropyl-[¹⁴C]benzylamine () Quantified via radiolabeling

Key Research Findings

  • Synthetic Yields: Thiazolidinone derivatives () exhibit moderate yields (40–73%), influenced by steric hindrance from nitro and trifluoromethyl groups .
  • Enzyme Interactions : Methylation at the α-position (e.g., N-Cyclopropyl-alpha-methylbenzylamine ) shifts MAO inactivation pathways, reducing benzyl oxidation to 1% compared to unmethylated analogues .
  • Catalytic Applications : The absence of silyl or thiocarbonyl groups in the target compound limits its utility in ylide-mediated cycloadditions, a niche occupied by N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine .

Biological Activity

N-[Bis(4-methoxyphenyl)methylene]benzylamine is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on various research findings.

Chemical Structure and Properties

This compound, with the chemical formula C22H21NO2, features a central benzylamine moiety flanked by two 4-methoxyphenyl groups. The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound has been studied for its potential therapeutic applications, particularly in oncology and antimicrobial research.

The mechanism of action involves the binding of this compound to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell proliferation or modulation of inflammatory responses .

Anticancer Activity

Recent studies have focused on the anticancer properties of substituted aryl benzylamines, including this compound. For instance, a study highlighted that certain derivatives exhibited potent inhibitory effects on prostate cancer cells through structure-based design, indicating a promising avenue for therapeutic development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that derivatives of benzylamines possess significant antibacterial effects against various strains of bacteria. The incorporation of methoxy groups was found to enhance the antimicrobial efficacy compared to their unsubstituted counterparts .

Case Studies

  • Prostate Cancer Therapeutics :
    • Study Design : A series of substituted aryl benzylamines were synthesized and tested for their ability to inhibit prostate cancer cell lines.
    • Results : Compounds similar to this compound showed IC50 values in the low micromolar range, indicating strong potential as therapeutic agents .
  • Antibacterial Screening :
    • Methodology : Agar-well diffusion methods were employed to assess the antibacterial activity against Gram-positive and Gram-negative bacteria.
    • Findings : The compound exhibited significant zones of inhibition (up to 20 mm), comparable to standard antibiotics, suggesting its utility in treating bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of prostate cancer cell lines
AntimicrobialSignificant antibacterial activity
Enzyme ModulationInteraction with specific receptors

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[Bis(4-methoxyphenyl)methylene]benzylamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination using aldehydes and amines. For example, Fe(CO)₅-catalyzed reductive amination in isopropyl alcohol/water media offers high yields (up to 85%) under mild conditions (50°C, 6–12 hours) . Solvent choice (e.g., CH₂Cl₂ vs. ethanol) and catalyst loading (e.g., 5 mol% Fe) critically impact reaction efficiency. Characterization via ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms structural integrity, with methoxy protons appearing as singlets at δ 3.8–3.9 ppm .

Q. How can researchers characterize the solvatochromic behavior of this Schiff base?

  • Methodological Answer : Solvatochromism is assessed by measuring UV-Vis absorption and fluorescence maxima in solvents of varying polarity (e.g., cyclohexane, DMSO). For analogous imines, dipole moment ratios (ground vs. excited states) are calculated using Lippert-Mataga plots, revealing shifts of 20–50 nm in polar solvents . Methoxy substituents enhance electron-donating effects, stabilizing excited states and amplifying solvatochromic shifts compared to non-methoxy analogs .

Q. What solvent systems are optimal for recrystallization and stability studies?

  • Methodological Answer : Polar aprotic solvents (e.g., CH₂Cl₂, DMF) enhance solubility, while hexane/ethyl acetate mixtures (3:1 v/v) are ideal for recrystallization. Stability tests in protic solvents (e.g., MeOH) show minimal degradation over 72 hours at 25°C, but acidic conditions (pH < 3) trigger hydrolysis of the imine bond .

Advanced Research Questions

Q. How do electronic effects of bis(4-methoxyphenyl) groups influence reactivity in 1,3-dipolar cycloadditions?

  • Methodological Answer : The electron-rich aryl groups increase the electrophilicity of the imine carbon, facilitating cycloaddition with carbonyl ylides. For example, refluxing with 3-(4-methoxyphenyl)oxirane-2,2-dicarbonitrile in CHCl₃ yields oxazolidine derivatives (80% yield) via [3+2] cycloaddition. DFT calculations (B3LYP/6-31G*) confirm a lowered LUMO energy (-1.2 eV) compared to non-methoxy analogs, accelerating dipolar interactions .

Q. What contradictions exist in spectral data interpretation for excited-state dynamics?

  • Methodological Answer : Discrepancies arise in fluorescence quantum yield (Φ) measurements: some studies report Φ = 0.15–0.25 in ethanol , while others note quenching (Φ < 0.1) due to aggregation. Time-resolved fluorescence spectroscopy (TRFS) resolves this by identifying dual emission bands (τ₁ = 1.2 ns, τ₂ = 4.5 ns) attributed to monomeric and aggregated species, respectively .

Q. Can computational models predict substituent effects on the compound’s photophysical properties?

  • Methodological Answer : Yes. TD-DFT simulations (CAM-B3LYP/cc-pVDZ) correlate methoxy substitution with a 0.3 eV reduction in HOMO-LUMO gap, aligning with experimental UV-Vis redshifts (λₐᵦₛ = 350 → 370 nm). Solvent continuum models (SMD) further refine predictions, showing 10–15 nm deviations from empirical data in high-polarity solvents .

Q. How does the compound perform in catalytic asymmetric synthesis?

  • Methodological Answer : As a chiral ligand precursor, its imine group coordinates to transition metals (e.g., Cu(II)) to induce enantioselectivity. In asymmetric aldol reactions, ee values of 75–85% are achieved using Cu(OTf)₂ (10 mol%) in CH₃CN at -20°C. Steric hindrance from bis(4-methoxyphenyl) groups improves enantiocontrol but reduces reaction rates by 30% compared to less bulky analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[Bis(4-methoxyphenyl)methylene]benzylamine
Reactant of Route 2
N-[Bis(4-methoxyphenyl)methylene]benzylamine

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